molecular formula C43H42N2P2 B12886837 (17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine

(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine

Cat. No.: B12886837
M. Wt: 648.8 g/mol
InChI Key: BFICRVYQJYTUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine is a complex organic compound known for its unique structure and significant applications in various fields of science and industry. This compound features a dibenzo[b,d][1,6]diazacyclotridecine core with diphenylphosphino groups, making it a valuable ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine typically involves multi-step organic reactions. The process begins with the formation of the dibenzo[b,d][1,6]diazacyclotridecine core, followed by the introduction of diphenylphosphino groups. Common reagents used in these reactions include phosphine ligands, palladium catalysts, and various solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The diphenylphosphino groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents like dichloromethane or toluene to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine has numerous applications in scientific research:

    Chemistry: It is widely used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved depend on the specific application and the metal center used in the coordination complex.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used bidentate ligand in coordination chemistry.

    1,3-Bis(diphenylphosphino)propane (DPPP): Another bidentate ligand with similar applications.

    Triphenylphosphine (TPP): A monodentate ligand commonly used in various catalytic processes.

Uniqueness

(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine is unique due to its dibenzo[b,d][1,6]diazacyclotridecine core, which provides additional stability and versatility in forming coordination complexes. This structural feature distinguishes it from other similar compounds and enhances its effectiveness in specific applications.

Properties

Molecular Formula

C43H42N2P2

Molecular Weight

648.8 g/mol

IUPAC Name

(21-diphenylphosphanyl-8,16-diazatricyclo[15.4.0.02,7]henicosa-1(17),2(7),3,5,18,20-hexaen-3-yl)-diphenylphosphane

InChI

InChI=1S/C43H42N2P2/c1-2-16-32-44-38-28-18-30-40(46(34-20-8-4-9-21-34)35-22-10-5-11-23-35)42(38)43-39(45-33-17-3-1)29-19-31-41(43)47(36-24-12-6-13-25-36)37-26-14-7-15-27-37/h4-15,18-31,44-45H,1-3,16-17,32-33H2

InChI Key

BFICRVYQJYTUFV-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)NCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.